[(1-Cyclohexyl-3-pyrrolidinyl)methyl]amine dihydrochloride

Medicinal Chemistry Scaffold Design SAR

[(1-Cyclohexyl-3-pyrrolidinyl)methyl]amine dihydrochloride (IUPAC: (1-cyclohexylpyrrolidin-3-yl)methanamine dihydrochloride; CAS 1269225-25-3) is a racemic, solid dihydrochloride salt of a 3-(aminomethyl)pyrrolidine building block bearing an N-cyclohexyl substituent. Its molecular formula is C₁₁H₂₄Cl₂N₂ (MW 255.23), and it is supplied at 95% purity (Hit2Lead/ChemBridge catalog BB-4021233) or 98% purity (Leyan catalog 1514747), with a reported computed LogP of 1.23 (free base) to 2.44 (salt), TPSA of 29.26 Ų, and two rotatable bonds.

Molecular Formula C11H24Cl2N2
Molecular Weight 255.22
CAS No. 1269225-25-3
Cat. No. B3095941
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(1-Cyclohexyl-3-pyrrolidinyl)methyl]amine dihydrochloride
CAS1269225-25-3
Molecular FormulaC11H24Cl2N2
Molecular Weight255.22
Structural Identifiers
SMILESC1CCC(CC1)N2CCC(C2)CN.Cl.Cl
InChIInChI=1S/C11H22N2.2ClH/c12-8-10-6-7-13(9-10)11-4-2-1-3-5-11;;/h10-11H,1-9,12H2;2*1H
InChIKeyFPFHUNDXJZXSMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(1-Cyclohexyl-3-pyrrolidinyl)methyl]amine dihydrochloride (CAS 1269225-25-3): Chemical Identity, Salt-Form Advantage, and Procurement Baseline


[(1-Cyclohexyl-3-pyrrolidinyl)methyl]amine dihydrochloride (IUPAC: (1-cyclohexylpyrrolidin-3-yl)methanamine dihydrochloride; CAS 1269225-25-3) is a racemic, solid dihydrochloride salt of a 3-(aminomethyl)pyrrolidine building block bearing an N-cyclohexyl substituent . Its molecular formula is C₁₁H₂₄Cl₂N₂ (MW 255.23), and it is supplied at 95% purity (Hit2Lead/ChemBridge catalog BB-4021233) or 98% purity (Leyan catalog 1514747), with a reported computed LogP of 1.23 (free base) to 2.44 (salt), TPSA of 29.26 Ų, and two rotatable bonds . The compound is classified as a secondary amine building block containing both a cyclohexyl ring and a pyrrolidine heterocycle, and is widely catalogued by commercial screening-compound suppliers including ChemBridge, Hit2Lead, and Sigma-Aldrich (AldrichCPR collection) for early-discovery medicinal chemistry [1].

Why Generic Substitution of N-Substituted 3-(Aminomethyl)pyrrolidine Building Blocks Fails: Structural, Physicochemical, and Pharmacophoric Rationale


The 1-cyclohexyl-3-(aminomethyl)pyrrolidine scaffold cannot be generically interchanged with other N-substituted 3-(aminomethyl)pyrrolidines (e.g., N-benzyl, N-methyl, or unsubstituted variants) or with the regioisomeric 2-(aminomethyl) analog without altering critical molecular properties. The N-cyclohexyl group imparts a distinct lipophilicity (computed LogP ~1.2–2.4 vs. ~0.5 for N-methyl and ~1.2 for N-benzyl) and a specific steric profile that directly affects target binding, as evidenced by the use of this scaffold in the development of CC chemokine receptor 2 (CCR2) antagonists, where 1-cyclohexyl-substituted 3-aminopyrrolidine derivatives bearing a morpholine or thiomorpholine at the cyclohexyl C-4 position were reported to be good CCR2 antagonists [1]. Furthermore, the 3-position of the aminomethyl group is a known pharmacophoric requirement in multiple 3-aminopyrrolidine-based receptor antagonist series (CCR2, CCR5, muscarinic), and shifting the aminomethyl to the 2-position of the pyrrolidine ring (CAS 54929-86-1) changes both the LogP (1.66 for the 2-isomer vs. 1.23–2.44 for the 3-isomer) and the three-dimensional vector of the primary amine, which can disrupt key binding interactions . The dihydrochloride salt form further differentiates this compound from its free-base analog (CAS 914202-86-1) and from the oxalate salt (CAS 1177351-19-7) by offering defined stoichiometry, enhanced aqueous solubility, and improved weighability for solution-phase parallel synthesis [2].

[(1-Cyclohexyl-3-pyrrolidinyl)methyl]amine dihydrochloride: Quantitative Differentiation Evidence Against Closest Analogs


Regioisomeric Differentiation: 3-(Aminomethyl) vs. 2-(Aminomethyl) Pyrrolidine Affects Lipophilicity and Scaffold Geometry

The target compound bears the aminomethyl substituent at the pyrrolidine 3-position, whereas the closest regioisomer (1-cyclohexylpyrrolidin-2-yl)methanamine (CAS 54929-86-1) places it at the 2-position. This regiochemical difference shifts the computed LogP from 1.23–2.44 (target, 3-isomer, dihydrochloride salt) to 1.66 (2-isomer, free base) and alters the spatial vector of the primary amine relative to the cyclohexyl group, which critically impacts ligand-receptor geometry in 3-aminopyrrolidine-based antagonist series where the 3-position is the established pharmacophoric attachment point . In CCR2 antagonist SAR, the 1-cyclohexyl-3-aminopyrrolidine scaffold was specifically identified as producing good antagonists when further elaborated at the cyclohexyl C-4 position, a finding that would not be transferable to the 2-aminomethyl regioisomer [1].

Medicinal Chemistry Scaffold Design SAR

N-Substituent Lipophilicity Gradient: Cyclohexyl vs. Benzyl vs. Methyl vs. Unsubstituted

The N-cyclohexyl substituent on the target compound endows a lipophilicity intermediate between the N-benzyl analog (LogP ~1.2, Hit2Lead; cLogP 1.07, ChemExper) and the N-methyl analog (LogP 0.535, molbase), and substantially higher than the unsubstituted 3-(aminomethyl)pyrrolidine (LogP ~0.5 for N-Boc-protected variant) [1]. Specifically, the target compound's LogP of 1.23–2.44 is approximately 0.7–1.9 log units higher than the N-methyl analog (LogP 0.535) and ~0–1.2 log units higher than the N-benzyl analog (LogP 1.07–1.24), providing a quantifiable lipophilicity increase that enhances membrane permeability potential while avoiding the metabolic liability of the benzyl group (CYP-mediated oxidation) [2].

Physicochemical Property Optimization logP Tuning Building Block Selection

Salt Form Differentiation: Dihydrochloride vs. Free Base vs. Oxalate for Handling and Solubility

The target compound is supplied as the dihydrochloride salt (CAS 1269225-25-3), distinguishing it from the free base (CAS 914202-86-1, MW 182.31) and the oxalate salt (CAS 1177351-19-7, MW 272.35) [1]. The dihydrochloride form increases molecular weight by ~40% relative to the free base (255.23 vs. 182.31) and provides a defined 2:1 HCl stoichiometry, ensuring consistent protonation state of both the pyrrolidine nitrogen and the primary amine for aqueous solubility and weighing accuracy in parallel synthesis . The oxalate salt, by contrast, introduces a counterion (C₂H₂O₄, +90.03 MW) that can interfere with certain coupling reactions and may exhibit different hygroscopicity and thermal stability profiles .

Salt Selection Formulation Solution-Phase Chemistry

Validated Pharmacophoric Scaffold: 1-Cyclohexyl-3-aminopyrrolidine as a CCR2 Antagonist Core

The 1-cyclohexyl-3-aminopyrrolidine scaffold, for which the target compound serves as the primary amine building block, has been explicitly validated in the peer-reviewed literature as a productive core for CC chemokine receptor 2 (CCR2) antagonists. Lim et al. (2010) reported that 1-cyclohexyl substituted 3-aminopyrrolidine derivatives bearing morpholine or thiomorpholine at the cyclohexyl C-4 position are good CCR2 antagonists [1]. This contrasts with the 2-position regioisomer and with N-benzyl or N-methyl variants, which were not reported in this CCR2 antagonist series. Independent SAR studies on the 3-aminopyrrolidine series have yielded CCR2 antagonists with binding IC₅₀ values as low as 0.83 nM and functional chemotaxis IC₅₀ of 1 nM (compound 71, Moree et al. 2008), establishing the 3-aminopyrrolidine architecture—not the 2-isomer—as the validated pharmacophore [2].

CCR2 Antagonism Chemokine Receptor Inflammation

Purity Tier and Rotatable Bond Profile: Procurement-Relevant Quality Metrics

The target compound is commercially available at two distinct purity tiers—95% (Hit2Lead/ChemBridge BB-4021233, $25/g) and 98% (Leyan 1514747, MolCore)—with both tiers offering the same dihydrochloride salt form and racemic stereochemistry . The compound has only 2 rotatable bonds, indicating relatively low conformational flexibility compared to the N-benzyl analog (3 rotatable bonds) . This reduced rotatable bond count (2 vs. 3) may confer a modest entropic advantage in target binding and aligns with medicinal chemistry guidelines favoring lower rotatable bond counts for oral bioavailability. The MFCD registry number (MFCD18483415) and multiple independent supplier catalog entries (ChemBridge, Hit2Lead, Leyan, CymitQuimica, CalPacLab) provide procurement redundancy .

Quality Control Procurement Specification Molecular Complexity

Optimal Research and Industrial Application Scenarios for [(1-Cyclohexyl-3-pyrrolidinyl)methyl]amine dihydrochloride


CCR2 Antagonist Lead Generation: Scaffold Elaboration via Amide Coupling or Reductive Amination

The primary amine handle of the target compound enables direct elaboration via amide coupling with carboxylic acids, reductive amination with aldehydes, or urea formation with isocyanates—the three principal reaction pathways used to construct the 1-cyclohexyl-3-aminopyrrolidine CCR2 antagonist series reported by Lim et al. (2010) . Because the compound is supplied as a well-characterized dihydrochloride salt (95–98% purity, racemic), it can be used directly in parallel library synthesis without the additional step of salt disruption required for the free base. The validated CCR2 pharmacophore of the 3-aminopyrrolidine scaffold—supported by nanomolar antagonists (IC₅₀ = 0.83 nM binding, 1 nM chemotaxis) from the Moree et al. (2008) series—makes this building block a strategic entry point for any program targeting the MCP-1/CCR2 axis in inflammatory disease .

Muscarinic or Dopaminergic Receptor Probe Synthesis: N-Cyclohexyl Pyrrolidine as a Privileged Fragment

The N-cyclohexylpyrrolidine motif appears in multiple CNS-active chemotypes, including the anti-emetic agent votracon (4-amino-N-(1-cyclohexyl-3-pyrrolidinyl)-N-methylbenzamide fumarate, CAS 63307-61-9), which demonstrates anti-emetic activity with minimal cataleptic side effects [1]. The target compound's 3-(aminomethyl) substitution pattern and N-cyclohexyl group position it as a direct synthetic precursor to this class of substituted benzamides via a single acylation step, whereas the 2-position regioisomer or the N-benzyl analog would yield a different pharmacophoric geometry. The dihydrochloride salt form ensures consistent stoichiometry for acylation reactions where precise control of amine equivalents is required.

Fragment-Based Drug Discovery (FBDD): A Lipophilic, Conformationally Constrained Primary Amine Fragment

With a molecular weight of 255.23 (dihydrochloride) or 182.31 (free base equivalent), only 2 rotatable bonds, and a computed LogP of 1.23–2.44, the target compound satisfies fragment-like property criteria (MW < 300, rotatable bonds ≤ 3, cLogP ≤ 3) while providing a synthetically accessible primary amine vector . The cyclohexyl group contributes significant three-dimensional character (Fsp³ = 1.0 for the 2-position isomer, comparable for the 3-isomer) that is increasingly valued in fragment libraries for accessing underexplored 3D chemical space. Compared to the N-benzyl analog (3 rotatable bonds, cLogP 1.07, Fsp³ = 0.5), the cyclohexyl substituent offers higher fraction sp³ and a distinct steric profile without the UV liability of the benzyl chromophore .

Building Block Procurement for Parallel Synthesis: Cost-Effective Multi-Gram Availability with QC Documentation

The compound is available in multi-gram quantities from at least six independent suppliers with transparent pricing (1 g at $25, 5 g at $101, 10 g at $165 from Hit2Lead/ChemBridge; competitive pricing from Leyan, MolCore, CymitQuimica, and CalPacLab) . This multi-supplier landscape provides procurement resilience absent for less common analogs such as the oxalate salt (limited to a single supplier) or the 2-position isomer (limited availability). The availability of two purity tiers—95% for initial library synthesis and 98% for advanced lead optimization or in vivo studies—allows budget-conscious scaling of chemistry efforts, while the MFCD registry number (MFCD18483415) and ISO-certified suppliers (MolCore) provide quality documentation suitable for regulatory-facing projects .

Quote Request

Request a Quote for [(1-Cyclohexyl-3-pyrrolidinyl)methyl]amine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.